3-(Dimethylamino)propanenitrile hydrochloride
Description
3-(Dimethylamino)propanenitrile hydrochloride (CAS: 1738-25-6) is a tertiary amine hydrochloride derivative characterized by a nitrile group and a dimethylamino-propyl backbone. Its molecular formula is C₅H₁₀ClN₂, with a molecular weight of 134.60 g/mol. The compound is typically synthesized via alkylation or quaternization reactions and is valued for its versatility in pharmaceutical and agrochemical research. It serves as a precursor for synthesizing more complex molecules, such as α7 nicotinic acetylcholine receptor agonists or enzyme inhibitors, due to its reactive nitrile group and water-soluble hydrochloride salt form .
Properties
IUPAC Name |
3-(dimethylamino)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-7(2)5-3-4-6;/h3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYYGUQECNRTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044321 | |
| Record name | Dimethylaminopropionitrile HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18076-02-3 | |
| Record name | Dimethylaminopropionitrile hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylaminopropionitrile HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLAMINOPROPIONITRILE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF2L53ZK2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)propanenitrile hydrochloride can be synthesized through the reaction of dimethylamine with acrylonitrile. The process involves adding acrylonitrile to a solution of dimethylamine under ice-cooling conditions. The mixture is then heated, and the product is collected through absorption and fractional distillation .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propanenitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The nitrile group can participate in addition reactions with electrophiles.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and strong bases.
Addition Reactions: Electrophiles such as acids and alkylating agents are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted amines.
Addition Reactions: Products include nitrile adducts.
Reduction Reactions: Products include primary amines
Scientific Research Applications
3-(Dimethylamino)propanenitrile hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a building block for pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propanenitrile hydrochloride involves its reactivity with various chemical species. The dimethylamino group can act as a nucleophile, participating in substitution and addition reactions. The nitrile group can undergo reduction to form primary amines, which can further react with other compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Reactivity: The nitrile group in this compound enables nucleophilic additions, whereas the amide (C₅H₁₃ClN₂O) and carboxylic acid (C₅H₁₁NO₂) derivatives exhibit hydrogen-bonding capabilities, making them suitable for target-binding in drug design .
- Solubility: The hydrochloride salt form enhances water solubility compared to non-ionic analogues like 3-(Dimethylamino)propanoic acid.
Thiazolidinone Derivatives ()
Compounds such as 2-(2,4-Dichlorophenyl)-3-(3-(dimethylamino)propyl)thiazolidin-4-one Hydrochloride (30) share the dimethylamino-propyl chain but incorporate a thiazolidinone ring. These derivatives exhibit high purity (99.6–99.9%) and yields (73–88%) via Methods A/B, which involve cyclocondensation and HCl salt formation.
Cathinone Analogues (–11)
Cathinone derivatives like 3,4-Methylenedioxycathinone Hydrochloride (MDC, λmax: 233 nm) and 4-Dimethylamino-N-benzylcathinone Hydrochloride (λmax: 350 nm) feature aromatic substitutions and extended conjugation.
Propanone-Based Inhibitors ()
Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride) demonstrates the impact of aryl substitutions on bioactivity. Its ketone group and fluoromethoxy-phenyl moiety enhance binding to ALDH enzymes, a contrast to the nitrile group’s role in intermediate synthesis .
Neuroactive Compounds ()
- Encenicline Hydrochloride: A structurally complex α7 nAChR agonist synthesized using dimethylamino intermediates. Unlike this compound, Encenicline’s benzothiophene-carboxamide structure enables blood-brain barrier penetration, showcasing the diversity of applications for dimethylamino-propyl precursors .
- TG15-132/139: These NADPH oxidase inhibitors derived from dimethylamino-propyl intermediates demonstrate that hydrochloride salts retain efficacy comparable to free bases, similar to observations for this compound .
Biological Activity
3-(Dimethylamino)propanenitrile hydrochloride, often referred to as DMAP.HCl, is an organic compound with a molecular formula of CHClN and a molecular weight of 134.61 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of neurology and urology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound features a propanenitrile backbone with a dimethylamino group at the third carbon position, which contributes to its unique reactivity and biological properties. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.
| Property | Details |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 134.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Biological Activity
Research indicates that DMAP.HCl exhibits significant biological activity that may influence various physiological functions. Key areas of interest include:
- Neurological Effects : Studies suggest that DMAP.HCl interacts with neurotransmitter systems, potentially modulating neurological pathways. Its action may be linked to enhancing cholinergic signaling by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
- Urological Applications : Preliminary studies indicate that DMAP.HCl may have implications for urological health, although the specific mechanisms and therapeutic potentials remain under investigation.
The precise mechanism of action for DMAP.HCl is not fully elucidated; however, it is believed to involve:
- Enzyme Interaction : DMAP.HCl may act as a catalyst in biochemical reactions by enhancing the electrophilicity of coupling agents, facilitating their interaction with nucleophilic groups on proteins.
- Cell Signaling Modulation : The compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and differentiation.
Case Studies and Research Findings
Several studies have explored the biological activity of DMAP.HCl:
- Neuroprotective Effects : In vitro studies demonstrated that low doses of DMAP.HCl could exert neuroprotective effects and exhibit anti-inflammatory properties. These findings suggest potential applications in neurodegenerative diseases.
- Toxicological Assessments : Research has indicated that higher concentrations of DMAP.HCl can lead to cytotoxic effects in certain cellular models. A dose-dependent relationship was observed where lower doses were beneficial while higher doses resulted in detrimental effects .
- Animal Model Studies : In animal models, DMAP.HCl has shown varying effects based on dosage. Low doses were associated with protective effects against neuronal damage, whereas high doses raised concerns regarding toxicity and adverse reactions .
Future Directions
Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- Detailed Mechanistic Studies : Investigating the specific pathways through which DMAP.HCl exerts its effects on neurotransmitter systems.
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of DMAP.HCl in therapeutic settings.
- Comparative Studies : Exploring the biological activity of structurally similar compounds to identify unique properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
